molecular formula C16H22N4OS B6902137 N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

Cat. No.: B6902137
M. Wt: 318.4 g/mol
InChI Key: JPRDIUFLOIZEMQ-UHFFFAOYSA-N
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Description

N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-16(2,20-9-4-3-5-10-20)11-18-13(21)15-19-12-7-6-8-17-14(12)22-15/h6-8H,3-5,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDIUFLOIZEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=NC2=C(S1)N=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common approach includes the cyclization of appropriate thiazole and pyridine precursors under controlled conditions The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the thiazolopyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the thiazolopyridine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways . By inhibiting PI3K, the compound can modulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolopyridine core and exhibit similar biological activities.

    Piperidinylpropyl derivatives: Compounds with the piperidinylpropyl group may have comparable pharmacological properties.

Uniqueness

N-(2-methyl-2-piperidin-1-ylpropyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

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